molecular formula C17H16N2O2 B3866252 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

Cat. No. B3866252
M. Wt: 280.32 g/mol
InChI Key: NOWCZYYPCFYQTM-CVUDBVLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide, also known as HPAAH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones and has been studied for its various biological properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide exerts its biological activity through the modulation of various signaling pathways. For example, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to activate the Nrf2 signaling pathway, which plays a crucial role in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects. For example, it has been found to increase the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to decrease the levels of reactive oxygen species, which are known to cause oxidative stress. Furthermore, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide in lab experiments is its potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has shown antimicrobial, anti-inflammatory, and anticancer activities, making it a potential candidate for the development of new antimicrobial agents, anti-inflammatory drugs, and anticancer drugs. However, one of the limitations of using 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide. One of the future directions is to investigate its potential as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Additionally, further studies are needed to investigate its potential as a new antimicrobial agent, anti-inflammatory drug, and anticancer drug. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide in vivo, which will provide valuable information for its potential clinical application.
Conclusion:
In conclusion, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide is a chemical compound with potential applications in scientific research. It has been studied for its various biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide exerts its biological activity through the modulation of various signaling pathways. 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide, which will provide valuable information for its potential clinical application.

Scientific Research Applications

2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been studied for its various biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. It has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has also shown antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, 2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide has shown anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

2-hydroxy-2-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16(15-11-5-2-6-12-15)17(21)19-18-13-7-10-14-8-3-1-4-9-14/h1-13,16,20H,(H,19,21)/b10-7+,18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWCZYYPCFYQTM-CVUDBVLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
Reactant of Route 3
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-hydroxy-2-phenyl-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.